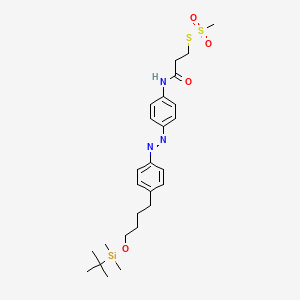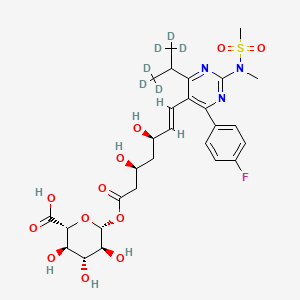
Rosuvastatin-d6 Acyl-beta-D-glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rosuvastatin-d6 Acyl-beta-D-glucuronide is a deuterated metabolite of Rosuvastatin, a widely used HMG-CoA reductase inhibitor. This compound is primarily used in proteomics research and is known for its role in the metabolism of Rosuvastatin, aiding in the study of drug interactions and metabolic pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rosuvastatin-d6 Acyl-beta-D-glucuronide involves the conjugation of Rosuvastatin with glucuronic acid. This process typically requires the use of specific catalysts and controlled reaction conditions to ensure the formation of the desired glucuronide ester. The reaction is carried out under anhydrous conditions to prevent hydrolysis and degradation of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. Quality control measures are implemented to ensure the consistency and reliability of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Rosuvastatin-d6 Acyl-beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The glucuronide moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These products are often studied to understand the metabolic pathways and potential drug interactions .
Wissenschaftliche Forschungsanwendungen
Rosuvastatin-d6 Acyl-beta-D-glucuronide has several scientific research applications:
Chemistry: Used to study the metabolic pathways of Rosuvastatin and its interactions with other compounds.
Biology: Helps in understanding the biological effects of Rosuvastatin and its metabolites on cellular processes.
Medicine: Aids in the development of new drugs by providing insights into the metabolism and efficacy of Rosuvastatin.
Industry: Used in the production of high-purity Rosuvastatin derivatives for pharmaceutical applications
Wirkmechanismus
Rosuvastatin-d6 Acyl-beta-D-glucuronide exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is involved in the biosynthesis of cholesterol. This inhibition leads to a decrease in cholesterol levels in the liver, thereby reducing the risk of cardiovascular diseases. The compound interacts with specific molecular targets and pathways, including the mevalonate pathway, to exert its effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Atorvastatin Acyl-beta-D-glucuronide
- Simvastatin Acyl-beta-D-glucuronide
- Pravastatin Acyl-beta-D-glucuronide
Uniqueness
Rosuvastatin-d6 Acyl-beta-D-glucuronide is unique due to its deuterated nature, which provides enhanced stability and allows for more precise studies in proteomics research. Compared to other similar compounds, it offers better insights into the metabolic pathways and interactions of Rosuvastatin .
Eigenschaften
Molekularformel |
C28H36FN3O12S |
|---|---|
Molekulargewicht |
663.7 g/mol |
IUPAC-Name |
(2R,3R,4R,5S,6R)-6-[(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C28H36FN3O12S/c1-13(2)20-18(21(14-5-7-15(29)8-6-14)31-28(30-20)32(3)45(4,41)42)10-9-16(33)11-17(34)12-19(35)43-27-24(38)22(36)23(37)25(44-27)26(39)40/h5-10,13,16-17,22-25,27,33-34,36-38H,11-12H2,1-4H3,(H,39,40)/b10-9+/t16-,17-,22+,23+,24-,25+,27-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
AWGDNYJLUILGBY-KEQILNJFSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H] |
Kanonische SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O)O)O)C3=CC=C(C=C3)F)N(C)S(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


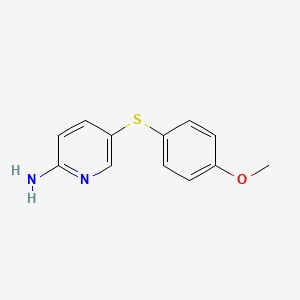
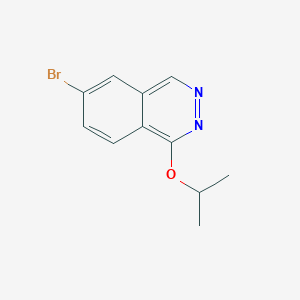
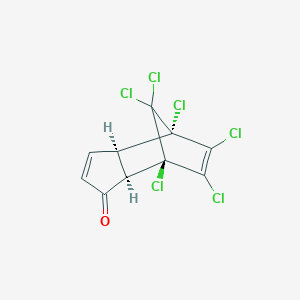
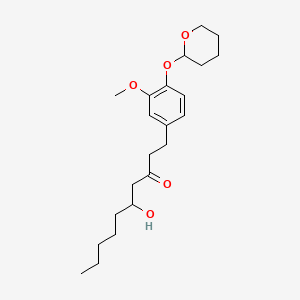
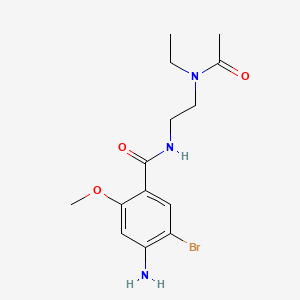

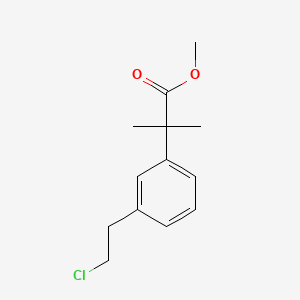

![3-[1-(3-Bromophenyl)-1-hydroxy-n-butyl]benzoic Acid t-Butyl Ester-D9](/img/structure/B13862319.png)
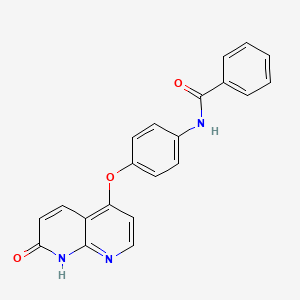
![(2R,6R,8R,12R)-12-phenyl-10-oxa-1-azatricyclo[6.4.0.02,6]dodecan-9-one](/img/structure/B13862329.png)


